molecular formula C8H8ClN3 B2566911 1-(2-Chloroethyl)-1H-1,2,3-benzotriazole CAS No. 98546-01-1

1-(2-Chloroethyl)-1H-1,2,3-benzotriazole

Cat. No. B2566911
Key on ui cas rn: 98546-01-1
M. Wt: 181.62
InChI Key: HFFPDCMZIDUQQB-UHFFFAOYSA-N
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Patent
US06713471B1

Procedure details

1-(2-Chloroethyl)-1H-1,2,3-benzotriazole (164 mg, 36%) was prepared from benzotriazole (300 mg, 2.52 mmol) and 1-bromo-2-chloro ethane (397 mg, 2.77 mmol) according to the procedure of Example 291. The title compound was isolated as a yellow oil (48 mg, 98%) according to the method of Example 286, Step C from (8aS,12aR)-6,7,8a,9,10,11,12,12a-octahydro-5H-pyrido[4,3-b][1,4]thiazepino[2,3,4-hi]indole (30 mg, 0.12 mmol) and 1-(2-chloroethyl)-1H-1,2,3-benzotriazole (44 mg, 0.24 mmol). 1H NMR (CDCl3) δ1.69-2.20 (m, 4H), 2.39-2.45 (m, 1H), 2.61-2.68 (m, 1H), 2.72-2.81 (m, 1H), 2.84-3.01 (m, 2H), 3.03-3.12 (m, 2H), 3.20-3.27 (m, 1H), 3.49-3.60 (m, 1H), 3.74-3.84 (m, 1H), 4.06 (t, 1H, J=6.7 Hz), 4.76 (t, 1H, J=6.6 Hz), 4.96 (t, 1H, J=6.2 Hz), 6.61 (t, 1H, J=7.5 Hz), 6.82 (d, 1H, J=7 Hz), 6.95 (dd, 1H, J=1.1, 7.7 Hz), 7.34-7.62 (m, 3H), 8.08 (t, 1H, J=7.6 Hz) ppm.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
397 mg
Type
reactant
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.Br[CH2:11][CH2:12][Cl:13]>>[Cl:13][CH2:12][CH2:11][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
397 mg
Type
reactant
Smiles
BrCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCN1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 164 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.8%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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